molecular formula C19H12Br2N2 B2989028 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-24-8

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

Cat. No. B2989028
CAS RN: 861206-24-8
M. Wt: 428.127
InChI Key: VXQVLQMARTUPDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .


Molecular Structure Analysis

The molecular structure of ‘6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline’ is complex, which enables its application in various fields like pharmaceuticals, material science, and organic synthesis.

Scientific Research Applications

Synthesis of Quinoline Derivatives

The compound can be used in the synthesis of various quinoline derivatives. For instance, iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones can afford the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines in high yield and purity .

Photophysical Properties

The compound has been studied for its photophysical properties. The absorption and fluorescence properties of these compounds were determined .

Anticancer Activity

The compound has been evaluated for its anticancer activity. A series of novel 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized and evaluated in vitro (in MCF-7 breast cancer cell lines). Some compounds exhibited potent GI 50 and TGI values compared with reference standard .

Docking Studies

Docking studies (in silico) were conducted to recognize the hypothetical binding motif of the title compounds within the active site of aromatase enzyme employing GOLD docking software .

Synthesis of Benzoxazinone Derivatives

The compound can be used in the synthesis of benzoxazinone derivatives. 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties .

Catalytic Applications

The compound has potential catalytic applications. It can be used in the synthesis of other compounds with potential applications .

Future Directions

The future directions for ‘6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline’ could involve further structural optimization of similar compounds, which could lead to improved production and quality control of monoclonal antibodies . Additionally, its complex structure suggests potential applications in various fields like pharmaceuticals, material science, and organic synthesis.

properties

IUPAC Name

6,8-dibromo-2-(4-pyrrol-1-ylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2N2/c20-15-11-14-5-8-18(22-19(14)17(21)12-15)13-3-6-16(7-4-13)23-9-1-2-10-23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVLQMARTUPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

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